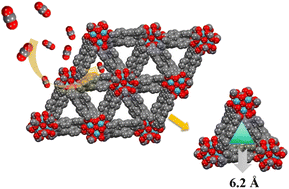A stable ultra-microporous hafnium-based metal–organic framework with high performance for CO2 adsorption and separation†
CrystEngComm Pub Date: 2023-10-31 DOI: 10.1039/D3CE01022H
Abstract
By utilizing a winding carboxylic acid ligand as the linker and 12-connected Hf6 clusters as the metal node, we successfully construct a novel hafnium-based metal–organic framework [Hf6O4(OH)4(DCPB)6]·(Hf-MOF, 1,3-di(4-carboxyphenyl)benzene (H2DCPB)) with ultra-microporous structure. Benefitting from the strong coordination bond between Hf6 clusters and the carboxylic acid ligand, the synthesized Hf-MOF displays extraordinarily high thermal and chemical stability, in which the Hf-MOF can maintain high crystallinity under both acidic and basic aqueous solutions, and its decomposition temperature is as high as about 400 °C. Moreover, the interpenetrated framework can endow the Hf-MOF with ultra-microporous pores, which can provide multiple adsorption sites and play a role in the size sieving effect of CO2 molecules. Thus, the Hf-MOF displays excellent CO2 adsorption and separation performance, in which the maximum CO2 adsorption amount can reach up to 65.5 cm3 g−1 at 273 K and 1 bar, and the selectivities for CO2/CH4 = 0.5/0.5 and CO2/CH4 = 0.05/0.95 are as high as 6.9 and 6.0 under 1 bar at 298 K, respectively, and surpass many reported water stable MOF materials. The commendable stability and the CO2 adsorption/separation ability are of extreme importance for its practical industrial applications.


Recommended Literature
- [1] Foods and drugs analysis
- [2] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [3] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [4] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [5] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [6] On the signature of the hydrophobic effect at a single molecule level
- [7] Synthesis of fluorescent dye-doped silica nanoparticles for target-cell-specific delivery and intracellular MicroRNA imaging†
- [8] Electrochemical N2 fixation to NH3 under ambient conditions: porous LiFe5O8 nanoparticle–reduced graphene oxide as a highly efficient and selective catalyst†
- [9] Transition-metal complexes containing an as-donor positively-charged ligand
- [10] Tricyclanos: conformationally constrained nucleoside analogues with a new heterotricycle obtained from a d-ribofuranose unit†

Journal Name:CrystEngComm
Research Products
-
CAS no.: 117902-15-5
-
CAS no.: 19396-73-7
-
CAS no.: 151055-86-6









